4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide
Description
4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide is a thiazolidinone derivative characterized by a conjugated system of unsaturated bonds and heterocyclic moieties. Its structure includes:
- A thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) with a (Z)-configured 3-phenylallylidene substituent at position 3.
- A butanamide linker connecting the thiazolidinone ring to a thiazol-2-yl group.
The compound’s stereoelectronic properties arise from the thione (C=S) and keto (C=O) groups in the thiazolidinone ring, as well as the extended π-conjugation of the allylidene moiety. Synthesis likely involves condensation reactions between thiosemicarbazides and α,β-unsaturated carbonyl precursors, followed by functionalization of the thiazole ring .
Properties
IUPAC Name |
4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c23-16(21-18-20-11-13-26-18)10-5-12-22-17(24)15(27-19(22)25)9-4-8-14-6-2-1-3-7-14/h1-4,6-9,11,13H,5,10,12H2,(H,20,21,23)/b8-4+,15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWOBKVQNZWUBG-ZYENNSECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . RT inhibitors play a major role in the therapy of human immunodeficiency virus type 1 (HIV-1) infection.
Mode of Action
The compound interacts with its target, the HIV-1 RT, in a unique way. The most active derivatives of this compound series exhibit an uncompetitive inhibition mode .
Biological Activity
The compound 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide is a member of the thiazolidinone family, characterized by its complex structure that includes a thiazolidine ring, a butanamide moiety, and an allylidene group. This compound has garnered attention due to its diverse biological activities, which may have implications in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 332.40 g/mol. Its structure features several functional groups, including carbonyls and thioethers, which are pivotal for its biological interactions and reactivity.
Antimicrobial Activity
Studies have indicated that compounds similar to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide exhibit significant antimicrobial properties. For instance, derivatives of rhodanine have shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for some derivatives were reported between 16–32 mg/ml against gram-positive bacteria .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that related thiazolidinone derivatives possess antiproliferative effects on several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The 50% inhibitory concentrations (IC50) for these compounds ranged from 7.0 to 20.3 µM, indicating potent anticancer activity .
Aldose Reductase Inhibition
A notable biological activity is the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Compounds structurally related to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide have been shown to inhibit ALR2 with submicromolar IC50 values, making them promising candidates for further development in diabetes management .
Structure–Activity Relationship (SAR)
The biological activities of thiazolidinones can be largely attributed to their structural features. The presence of specific functional groups influences their interaction with biological targets:
| Functional Group | Effect on Activity |
|---|---|
| Carbonyl | Enhances reactivity and binding |
| Thioether | Contributes to antimicrobial action |
| Allylidene | Impacts cytotoxicity and selectivity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazolidinone derivatives against gram-positive and gram-negative bacteria. The findings indicated that modifications in the thiazolidine ring structure improved efficacy against resistant strains .
- Anticancer Potential : Another investigation focused on the antiproliferative effects of thiazolidinone derivatives on human cancer cell lines. The study revealed that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, suggesting a pathway for designing more effective anticancer agents .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogues
- ECHEMI Compound : The addition of a methyl group on the allylidene chain (C2) and the thiazole ring (C4) increases steric bulk and lipophilicity compared to the target compound. This may enhance membrane permeability but reduce solubility .
- Triazole Derivatives: Compounds with 1,2,4-triazole cores (e.g., [7–9] in ) lack the thioxothiazolidinone ring, instead featuring a triazole-thione system. This alters hydrogen-bonding capacity and electronic distribution .
Spectral and Electronic Properties
IR and NMR data highlight key differences:
- IR Spectra: The target compound’s thioxothiazolidinone core exhibits C=S stretching at ~1247–1255 cm⁻¹ and C=O stretching at ~1663–1682 cm⁻¹, consistent with . In contrast, triazole derivatives (e.g., [7–9]) lack C=O bands, confirming the absence of the hydrazinecarbothioamide moiety . ECHEMI’s compound may show shifted C=S/C=O bands due to methyl substituents, though specific data are unavailable.
- NMR Analysis :
- The (E)-3-phenylallylidene group in the target compound would display characteristic olefinic proton signals (δ 6.5–7.5 ppm) and coupling constants (J = 12–16 Hz for trans-configuration).
- Methyl groups in ECHEMI’s compound would introduce upfield-shifted protons (δ 1.5–2.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
